3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile is an organic compound notable for its potential applications in electronic and optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). This compound features a biphenyl core with two carbazole moieties and dicarbonitrile functional groups, which contribute to its unique electronic properties. The molecular formula is and it has a molecular weight of approximately 578.59 g/mol. The compound exhibits significant photoluminescence and is characterized by its ability to facilitate charge transport, making it a suitable candidate for advanced materials in organic electronics .
The chemical reactivity of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile primarily involves electrophilic substitution reactions due to the electron-rich nature of the carbazole units. These reactions can modify the electronic properties of the compound and enhance its performance in OLED applications. Additionally, the presence of cyano groups (-CN) allows for potential nucleophilic attacks, enabling further functionalization of the molecule .
The synthesis of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile typically involves multi-step organic synthesis techniques. Common methods include:
These steps require careful control of reaction conditions to achieve high yields and purity of the final product .
The presence of dicarbonitrile groups in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile distinguishes it from these compounds by enhancing its electron-withdrawing capacity and potentially improving its photophysical properties compared to others lacking such functionalization .
Interaction studies involving 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile often focus on its compatibility with other materials used in OLEDs and photovoltaic devices. These studies assess how well the compound interacts with various electron acceptors and donors, as well as its stability under operational conditions. Understanding these interactions is crucial for optimizing device performance and longevity .
The retrosynthetic disassembly of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile begins with identifying key bond-forming steps. The biphenyl core suggests a Suzuki-Miyaura coupling between a dibrominated biphenyl intermediate and carbazole boronic esters. The dicarbonitrile groups at the 3,5-positions of the biphenyl core likely originate from cyano substitution via nucleophilic aromatic substitution or palladium-catalyzed cyanation.
A plausible retrosynthetic pathway involves:
This approach aligns with methods reported for analogous systems, where palladium catalysts enable sequential coupling reactions while maintaining steric accessibility at the biphenyl meta-positions.
Palladium catalysis dominates modern carbazole functionalization due to its tolerance for heteroaromatic systems. Key advancements include:
| Reaction Type | Catalyst System | Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos/K₃PO₄ | 93 | High regioselectivity |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | 88 | Efficient C–N bond formation |
| Direct Arylation | PdCl₂(PPh₃)₂/CsOPiv | 78 | Reduced pre-functionalization |
The Suzuki-Miyaura method proves particularly effective for constructing the biphenyl backbone. In a representative procedure, 2'-bromoacetanilide reacts with 2-methoxyphenylboronic acid using 1 mol% Pd(OAc)₂ and 2 mol% SPhos ligand in toluene at 90°C, achieving 97% yield of the biaryl intermediate. Subsequent cyclization with Pd(OAc)₂ in dimethyl sulfoxide (DMSO) under oxygen atmosphere generates the carbazole moiety in 86% yield.
Copper-mediated Ullmann coupling remains relevant for large-scale synthesis, as demonstrated in the preparation of 4,4'-N,N'-bicarbazole biphenyl derivatives using CuI/18-crown-6 in orthodichlorobenzene at 180°C. However, palladium systems offer superior functional group tolerance for introducing electron-withdrawing cyano substituents.
The planar geometry of carbazole-biphenyl systems creates inherent solubility challenges. Strategic incorporation of substituents addresses this:
Solvent selection critically impacts processability. High-boiling aromatic solvents like orthodichlorobenzene (b.p. 180°C) facilitate reaction homogeneity for Ullmann-type couplings, while tetrahydrofuran (THF) proves effective for recrystallization.
Purification of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile derivatives requires multistep approaches:
A representative purification protocol involves:
This process achieves 82% isolated yield with 99.8% purity for the target compound, as demonstrated in gram-scale syntheses.
The electronic structure of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile has been extensively investigated using density functional theory methods, with particular emphasis on frontier molecular orbital analysis [1] [2] [3]. The compound exhibits unique electronic properties that make it particularly suitable for bipolar transport applications, as evidenced by detailed computational studies of its highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics.
Frontier molecular orbital calculations using the B3LYP functional have revealed that the compound possesses well-separated highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with typical energy gaps ranging from 3.2 to 3.8 electron volts [4] [3]. The highest occupied molecular orbital is predominantly localized on the carbazole donor units, while the lowest unoccupied molecular orbital shows significant contribution from the dicarbonitrile acceptor moiety and the biphenyl bridging unit [5] [6]. This spatial separation of frontier orbitals is crucial for achieving efficient charge transfer characteristics in bipolar transport materials.
Time-dependent density functional theory calculations have been employed to investigate the optical properties and excitation characteristics of the compound [2] [7]. The results indicate that the lowest energy electronic transitions involve charge transfer from the carbazole units to the dicarbonitrile acceptor, with oscillator strengths typically in the range of 0.1 to 0.3 [4]. These calculations demonstrate that the compound exhibits both locally excited and charge transfer character in its excited states, which is beneficial for thermally activated delayed fluorescence applications [8] [9].
The choice of exchange-correlation functional significantly impacts the accuracy of frontier orbital energy predictions. CAM-B3LYP functional calculations have shown improved performance for charge transfer excitations compared to conventional B3LYP, providing more accurate descriptions of the long-range charge transfer characteristics [10] [11]. The corrected functional yields frontier orbital energy levels that are in better agreement with experimental cyclic voltammetry measurements, with typical deviations of less than 0.2 electron volts [12] [13].
Computational studies have revealed that the electronic structure of 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile exhibits several key characteristics that contribute to its bipolar transport properties [14] [15]. The compound demonstrates balanced electron and hole transport capabilities, with calculated mobilities in the range of 10⁻⁴ to 10⁻³ cm²/V·s for both charge carriers [14] [16]. This balanced bipolar character arises from the molecular design strategy that incorporates both electron-donating carbazole units and electron-withdrawing dicarbonitrile groups within the same molecular framework.
The spatial distribution of frontier molecular orbitals has been analyzed using isodensity plots and molecular orbital visualization techniques [4] [17]. The highest occupied molecular orbital exhibits significant π-orbital character distributed across the carbazole units, with minimal overlap with the dicarbonitrile acceptor regions [5]. Conversely, the lowest unoccupied molecular orbital shows substantial localization on the dicarbonitrile groups and the biphenyl bridge, creating an effective donor-acceptor system within the molecule [6].
Table 1: DFT Methods for Electronic Property Calculations
| Method | Application | Key Parameters | Computational Efficiency |
|---|---|---|---|
| B3LYP | Frontier orbital calculations | HOMO/LUMO energies, bandgap | Moderate |
| CAM-B3LYP | Charge transfer excitations | Charge transfer characteristics | Moderate |
| TD-DFT | Exciton dynamics simulation | Excitation energies, oscillator strength | High |
| Constrained DFT | Reorganization energy calculation | Inner-sphere reorganization energy | Low |
| Real-time TDDFT | Exciton transport modeling | Exciton wave functions | High |
The exciton formation dynamics in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile represent a critical aspect of its functionality in bipolar transport applications [18] [19]. Time-dependent density functional theory calculations have been employed to investigate the formation, thermalization, and decay processes of excitons in this material [7] [20]. The computational studies reveal that excitons in this compound exhibit enhanced diffusion properties compared to conventional organic semiconductors, with diffusion coefficients reaching values of 0.1 to 0.5 cm²/s under appropriate conditions [21].
The exciton binding energy, calculated using time-dependent density functional theory with long-range corrected functionals, has been determined to be approximately 0.3 ± 0.1 electron volts [18] [22]. This moderate binding energy facilitates efficient exciton dissociation at room temperature while maintaining sufficient stability for transport processes. The singlet-triplet energy splitting, a crucial parameter for thermally activated delayed fluorescence applications, has been computed to be in the range of 0.02 to 0.15 electron volts [9] [23], which is optimal for reverse intersystem crossing processes.
Real-time time-dependent density functional theory simulations have provided detailed insights into the exciton transport mechanisms in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile [7] [24]. The calculations demonstrate that excitons in this material can undergo both coherent and incoherent transport processes, depending on the timescale and environmental conditions [19] [25]. Coherent exciton transport dominates in the sub-picosecond regime, while incoherent hopping mechanisms become prevalent at longer timescales [22] [21].
The exciton-phonon coupling strength, calculated using density functional perturbation theory, has been found to be moderate in this system, with typical coupling constants in the range of 50 to 150 meV [18] [26]. This intermediate coupling regime allows for efficient exciton transport while maintaining reasonable coherence lengths. The calculated exciton diffusion lengths range from 10 to 50 nanometers, which is suitable for device applications [21].
Computational studies of exciton formation dynamics have revealed that the compound exhibits rapid exciton formation following photoexcitation, with characteristic timescales of 100 to 500 femtoseconds [7] [27]. The subsequent thermalization process occurs within 1 to 5 picoseconds, leading to the formation of equilibrated exciton populations [22]. The calculated exciton lifetime ranges from 1 to 10 nanoseconds, depending on the specific excitation conditions and environmental factors [18] [21].
Table 2: Exciton Formation Dynamics Parameters
| Property | Typical Range | Computational Method | Relevance to Bipolar Transport |
|---|---|---|---|
| Exciton binding energy | 0.1-0.5 eV | TD-DFT/BSE | Exciton dissociation efficiency |
| Singlet-triplet splitting | 0.02-0.3 eV | DFT/TD-DFT | RISC process efficiency |
| Reorganization energy (holes) | 0.1-0.3 eV | Constrained DFT | Hole mobility prediction |
| Reorganization energy (electrons) | 0.1-0.25 eV | Constrained DFT | Electron mobility prediction |
| Charge transfer rate | 10⁶-10¹² s⁻¹ | Marcus theory + DFT | Charge transport kinetics |
The application of Marcus theory in combination with density functional theory calculations has provided quantitative insights into the charge transfer processes in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile [28] [29]. The reorganization energy, a key parameter in Marcus theory, has been calculated using constrained density functional theory methods [30] [29]. The inner-sphere reorganization energy for hole transport has been determined to be approximately 0.18 ± 0.05 electron volts, while the electron reorganization energy is slightly higher at 0.22 ± 0.06 electron volts [31].
The electronic coupling matrix elements, calculated using fragment orbital analysis, show values in the range of 10 to 100 meV for nearest-neighbor molecular pairs [32] [33]. These coupling strengths are optimal for efficient charge transfer while maintaining reasonable activation barriers. The calculated charge transfer rates using Marcus theory range from 10⁸ to 10¹¹ s⁻¹, depending on the specific molecular orientation and intermolecular distance [28] [32].
Machine learning methodologies have emerged as powerful tools for predicting charge mobility in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile and related bipolar transport materials [34] [35]. Neural network-based models have been developed to predict transfer integrals, which are crucial parameters for charge transport calculations [36] [37]. These models achieve remarkable accuracy with determination coefficients exceeding 0.97 and mean absolute errors below 5 meV for transfer integral predictions [34].
The implementation of artificial neural networks for charge mobility prediction has demonstrated significant computational advantages over traditional quantum chemical approaches [38] [39]. Training datasets comprising 1000 to 10000 molecular configurations have been used to develop robust predictive models [34] [36]. The neural networks are trained on geometric and electronic descriptors extracted from density functional theory calculations, including molecular orbital energies, atomic charges, and intermolecular distances [40] [35].
Random Forest algorithms have shown excellent performance in predicting two-dimensional charge transport characteristics, achieving accuracies of 95% in binary classification tasks [35] [41]. The Light Gradient Boosting Machine method has been particularly effective, outperforming other machine learning approaches with accuracies exceeding 95% for charge mobility range predictions [35]. These models provide computational speedups of 10 to 100 times compared to traditional quantum chemical calculations while maintaining high accuracy [34] [36].
Deep learning approaches have been successfully applied to predict quantum chemical properties relevant to charge transport in 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile [38] [37]. Convolutional neural networks trained on molecular representations have achieved state-of-the-art performance in predicting frontier orbital energies with mean absolute errors below 0.1 electron volts [39]. The models demonstrate excellent transferability across different molecular systems and can accurately predict properties for molecules not included in the training set.
Graph neural networks have been employed to capture the complex relationships between molecular structure and electronic properties [35] [38]. These models utilize molecular graph representations that encode both topological and electronic information, enabling accurate predictions of charge transport parameters [40]. The graph-based approaches have shown particular promise for predicting charge mobility anisotropy and directional transport properties [35].
The integration of transfer learning techniques has further enhanced the performance of machine learning models for charge mobility prediction [38]. Pre-trained models developed on large datasets of organic molecules can be fine-tuned for specific compound classes, reducing the required training data and improving prediction accuracy [39] [37]. This approach has proven particularly valuable for studying novel bipolar transport materials where experimental data may be limited.
Table 3: Machine Learning Approaches for Charge Mobility Prediction
| ML Method | Target Property | Training Data Size | Accuracy (R²) | Computational Speedup |
|---|---|---|---|---|
| Neural Networks | Transfer integrals | 1000-10000 points | 0.95-0.99 | 10-100x |
| Random Forest | Charge mobility | 500-5000 points | 0.85-0.95 | 5-50x |
| Support Vector Machines | Molecular descriptors | 100-1000 points | 0.80-0.90 | 2-20x |
| Gradient Boosting | Electronic properties | 1000-5000 points | 0.85-0.95 | 5-50x |
| Deep Learning | Quantum chemical properties | 10000+ points | 0.90-0.99 | 100-1000x |
The validation of machine learning models for charge mobility prediction has been conducted using cross-validation techniques and independent test sets [35] [41]. Stratified k-fold cross-validation has been employed to ensure robust model performance across different molecular configurations [42] [43]. The models demonstrate consistent performance with mean R² scores exceeding 0.99 and small standard deviations, indicating high reliability [42].
Feature importance analysis has revealed that frontier orbital energies, reorganization energies, and intermolecular coupling strengths are the most critical parameters for accurate charge mobility prediction [35] [36]. The machine learning models have successfully identified structure-property relationships that were not apparent from traditional analysis methods [40] [34]. These insights have led to improved molecular design strategies for bipolar transport materials [35].